molecular formula C6H8N4O B12345704 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Katalognummer: B12345704
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: ZXGNBNIWRANPSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique fused ring system that combines a pyrrole and a triazine ring, making it a versatile scaffold for the development of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with chloramine and formamidine acetate. This reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the desired triazine ring .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using readily available starting materials and scalable reaction conditions. The process involves the use of pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This method not only ensures a higher yield but also addresses safety concerns and impurity control .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which can be useful in further functionalization.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .

Wissenschaftliche Forschungsanwendungen

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one stands out due to its unique fused ring system, which provides a versatile scaffold for the development of diverse bioactive molecules. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C6H8N4O

Molekulargewicht

152.15 g/mol

IUPAC-Name

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H8N4O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3,6,9H,7H2,(H,8,11)

InChI-Schlüssel

ZXGNBNIWRANPSK-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=C1)C(=O)NC(N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.